5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside
Overview
Description
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a chemical compound known for its chromogenic properties. It is often used as a substrate in various biochemical assays, particularly for detecting enzyme activity. The compound is characterized by its ability to produce a colored precipitate upon enzymatic hydrolysis, making it useful in diagnostic and research applications.
Mechanism of Action
Target of Action
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside, also known as 5-Bromo-6-chloro-3-indolyl-beta-D-glucopyranoside, is a chromogenic substrate primarily for β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
The compound interacts with its target, β-D-galactosidase, through a process known as enzymatic hydrolysis . In this process, the enzyme cleaves the β-galactosidase bond in the compound, leading to the release of a magenta-colored precipitate .
Pharmacokinetics
As a substrate for β-d-galactosidase, it is expected to be metabolized upon interaction with this enzyme, leading to the release of a magenta-colored precipitate .
Result of Action
The primary result of the action of this compound is the production of a magenta-colored precipitate upon enzymatic hydrolysis by β-D-galactosidase . This color change is often used in laboratory settings to identify the presence of β-D-galactosidase activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of β-D-galactosidase and, consequently, the compound’s hydrolysis . Furthermore, the compound should be stored in a dark place to prevent degradation .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for beta-glucosidase. When hydrolyzed by this enzyme, it produces a colored precipitate, which can be easily detected and measured. This compound interacts specifically with beta-glucosidase, and the nature of this interaction involves the cleavage of the glycosidic bond, resulting in the release of 5-bromo-6-chloro-3-indoxyl, which subsequently dimerizes to form an intensely colored product .
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily related to its role as a substrate for beta-glucosidase. In cells expressing this enzyme, the compound is hydrolyzed, leading to the production of a colored product that can be used to monitor enzyme activity. This process can influence cell signaling pathways, gene expression, and cellular metabolism by providing a visual marker for the presence and activity of beta-glucosidase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with beta-glucosidase. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 5-bromo-6-chloro-3-indoxyl. This intermediate then undergoes dimerization to form a colored product. This mechanism allows for the detection and quantification of beta-glucosidase activity in various biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but prolonged exposure to light and heat can lead to degradation and reduced efficacy. Long-term studies have shown that the compound maintains its ability to produce a colored product in the presence of beta-glucosidase, although the intensity of the color may diminish over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is effectively hydrolyzed by beta-glucosidase, producing a detectable colored product. At higher doses, there may be threshold effects, where the enzyme becomes saturated, leading to a plateau in the intensity of the color produced. Additionally, very high doses may result in toxic or adverse effects, although these are generally rare .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of glycosidic bonds by beta-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-6-chloro-3-indoxyl, which then dimerizes to form a colored product. This process does not significantly alter metabolic flux or metabolite levels, as the compound is primarily used as a marker for enzyme activity rather than a metabolic intermediate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with beta-glucosidase. The compound is taken up by cells expressing the enzyme and hydrolyzed to produce a colored product. This localization is primarily determined by the presence and activity of beta-glucosidase, rather than specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is closely linked to the distribution of beta-glucosidase within the cell. The compound is hydrolyzed in compartments where the enzyme is active, leading to the production of a colored product in those regions. This localization can be influenced by targeting signals or post-translational modifications that direct beta-glucosidase to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside typically involves the reaction of 5-bromo-6-chloroindole with beta-D-glucopyranosyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by beta-glucosidase, resulting in the release of 5-bromo-6-chloro-3-indoxyl and glucose.
Oxidation: The indoxyl moiety can be oxidized to form indigoid dyes.
Substitution: The halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves beta-glucosidase enzyme under physiological conditions (pH 7.0, 37°C).
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or atmospheric oxygen.
Substitution: Requires nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: Produces 5-bromo-6-chloro-3-indoxyl and glucose.
Oxidation: Forms indigoid dyes, which are colored compounds.
Substitution: Results in various substituted indoxyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside has a wide range of applications in scientific research:
Biochemistry: Used as a chromogenic substrate for detecting beta-glucosidase activity in various assays.
Microbiology: Employed in culture media to differentiate bacterial species based on enzyme activity.
Molecular Biology: Utilized in reporter gene assays to monitor gene expression.
Medicine: Applied in diagnostic tests for detecting specific enzymes in clinical samples.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside: Another chromogenic substrate used for detecting beta-glucosidase activity.
5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity, producing a magenta precipitate.
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid: Utilized in assays for beta-glucuronidase activity, yielding a blue precipitate.
Uniqueness
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is unique due to its specific application in detecting beta-glucosidase activity and the distinct magenta color it produces upon hydrolysis. This makes it particularly useful in applications where differentiation based on color is essential .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230382 | |
Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93863-89-9 | |
Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93863-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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